(5-methyl-1H-indazol-6-yl)boronic acid - 1310383-42-6

(5-methyl-1H-indazol-6-yl)boronic acid

Catalog Number: EVT-1676704
CAS Number: 1310383-42-6
Molecular Formula: C8H9BN2O2
Molecular Weight: 175.98 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

[4-[[1-(3-Fluorophenyl)methyl]-1H-indazol-5-ylamino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamic Acid, (3S)-3-Morpholinylmethyl Ester (BMS-599626)

Compound Description: BMS-599626 is a dual human epidermal growth factor receptor (HER)1/HER2 kinase inhibitor with excellent biochemical potency and kinase selectivity []. It demonstrates favorable pharmacokinetic properties and robust in vivo activity in HER1 and HER2 driven tumor models []. This led to its selection as a clinical candidate for the treatment of solid tumors [].

Relevance: BMS-599626 shares the core indazole structure with (5-methyl-1H-indazol-6-yl)boronic acid. Both compounds possess an indazole ring, highlighting their structural similarity and potential for shared chemical properties.

N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)carbamide

Compound Description: This compound is an intermediate in the synthesis of biologically active molecules. The provided abstract details an efficient and cost-effective method for its preparation, suitable for industrial production [].

Relevance: Although this compound possesses an amino group at the 3-position and a phenyl substituent at the 4-position of the indazole ring, it still shares the core indazole structure with (5-methyl-1H-indazol-6-yl)boronic acid. This structural similarity suggests potential commonalities in their chemical behavior.

5-(1H-Indol-2-yl)-1-methyl-6,7-dihydro-2H-indazole and 5-(1H-Indol-2-yl)-2-methyl-6,7-dihydro-2H-indazole

Compound Description: These two regioisomers are derivatives of 6,7-dihydro-2H-indazole substituted with an indol-2-yl group at the 5-position. The research focuses on a regiospecific approach for their synthesis, highlighting the importance of controlling the position of the methyl group on the indazole ring [].

Relevance: These isomers share the core indazole structure with (5-methyl-1H-indazol-6-yl)boronic acid, albeit with a dihydroindazole ring and an indol-2-yl substituent at the 5-position. Despite the differences, the presence of the indazole ring suggests a potential for shared reactivity and chemical properties.

4-({5-[4-Fluoro-1-(2H-indazol-6-yl)-1H-1,2,3-benzotriazol-6-yl]-1H-pyrazol-1-yl}methyl)benzonitrile (73) and 4-({5-[4-Chloro-1-(2H-indazol-6-yl)-1H-1,2,3-benzotriazol-6-yl]-1H-pyrazol-1-yl}methyl)benzonitrile (74)

Compound Description: Compounds 73 and 74 represent a novel class of non-nucleotide CD73 inhibitors exhibiting superior potency compared to other reported non-phosphonate inhibitor classes []. They demonstrate a competitive binding mode with human CD73, offering potential for improved drug-like characteristics by mitigating the acidity and low membrane permeability associated with known nucleoside CD73 inhibitors [].

Relevance: Both compounds 73 and 74 contain a 2H-indazol-6-yl substituent, making them structurally related to (5-methyl-1H-indazol-6-yl)boronic acid. The shared indazole motif suggests potential similarities in their chemical properties and reactivity.

1-[(5,7-Difluoro-2-benzothiazolyl)-methyl]-1H-indazoleacetic Acid (62)

Compound Description: This compound is a potent aldose reductase inhibitor with an IC50 of 30 nM []. This study explored the incorporation of benzothiazole side chains, a prominent feature in the aldose reductase inhibitor zopolrestat, into various heterocycles, including indazoleacetic acid derivatives [].

Relevance: This indazoleacetic acid derivative is structurally related to (5-methyl-1H-indazol-6-yl)boronic acid through the presence of the indazole ring system, although it lacks the methyl group at the 5-position and possesses a benzothiazole substituent at the 1-position. The shared core structure indicates a potential for similar reactivity and properties despite the substitutions.

Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3)

Compound Description: YD-3 was identified as the first selective non-peptide protease-activated receptor 4 (PAR4) antagonist []. Research efforts have focused on synthesizing YD-3 derivatives to develop novel PAR4 antagonists with improved activity [].

Relevance: YD-3, with its 1H-indazol-3-yl moiety, exhibits structural similarity to (5-methyl-1H-indazol-6-yl)boronic acid. Despite differing substitution patterns, the shared indazole core structure suggests potential overlaps in their chemical behavior and reactivity.

3-[2-[4-(3-Chloro-2-methylphenyl)-1-piperazinyl]ethyl]-5,6-dimethoxy-1-(4-imidazolylmethyl)-1H-indazole Dihydrochloride 3.5 Hydrate (DY-9760e)

Compound Description: DY-9760e is a novel calmodulin antagonist that exhibits cytoprotective action and reduces cerebral infarct volume after transient and permanent focal ischemia in rats []. Studies suggest that DY-9760e may contribute to the amelioration of brain edema formation by inhibiting enhanced blood-brain barrier permeability following ischemic insults [].

Properties

CAS Number

1310383-42-6

Product Name

(5-methyl-1H-indazol-6-yl)boronic acid

IUPAC Name

(5-methyl-1H-indazol-6-yl)boronic acid

Molecular Formula

C8H9BN2O2

Molecular Weight

175.98 g/mol

InChI

InChI=1S/C8H9BN2O2/c1-5-2-6-4-10-11-8(6)3-7(5)9(12)13/h2-4,12-13H,1H3,(H,10,11)

InChI Key

FVSYCXICBAFOGW-UHFFFAOYSA-N

SMILES

B(C1=CC2=C(C=C1C)C=NN2)(O)O

Canonical SMILES

B(C1=CC2=C(C=C1C)C=NN2)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.